molecular formula C19H32O4 B035774 TOFA CAS No. 54857-86-2

TOFA

Cat. No. B035774
Key on ui cas rn: 54857-86-2
M. Wt: 324.5 g/mol
InChI Key: CZRCFAOMWRAFIC-UHFFFAOYSA-N
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Patent
US04738984

Procedure details

A mixture of 125.0 g (0.652 mole) of 5-bromo-2-furoic acid, 210.0 g (0.978 mole) of 1-tetradecanol, 183.0 g (1.630 mole) of potassium tert-butoxide and 2500 ml of dimethylacetamide is heated with stirring. The tert-butanol formed in the reaction is allowed to distill off, then the mixture is heated to reflux with stirring for 48 hours. To the cooled mixture is added 6 liters of ice water, and the mixture is acidified with malonic acid. The resulting precipitate is collected, dried and recrystallized twice from methanol to give 82.0 g (29%) of 5-tetradecyloxy-2-furoic acid, M.P. 112°-115° C. (dec.).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH2:10]([OH:24])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].CC(C)([O-])C.[K+].CC(N(C)C)=O>C(O)(C)(C)C>[CH2:10]([O:24][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Name
Quantity
210 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Name
Quantity
183 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2500 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
DISTILLATION
Type
DISTILLATION
Details
to distill off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
To the cooled mixture is added 6 liters of ice water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized twice from methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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